

# Hydroxytuberosone Reference Standards: Sourcing Guide & Validation Protocols

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## Compound of Interest

Compound Name: Hydroxytuberosone

Cat. No.: B1630649

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## Executive Summary

Status: Non-CRM Target (No ISO 17034 Certified Reference Material currently exists globally).

[1] Primary Challenge: **Hydroxytuberosone** (CAS 95456-43-2), a pterocarpanoid phytoalexin from *Pueraria tuberosa*, is exclusively available as "Analytical Reference Standards" rather than Certified Reference Materials (CRMs). [1] This distinction is critical for regulatory compliance in drug development. Solution: This guide provides a comparative analysis of available sourcing tiers and establishes a Self-Validating Metrology Protocol to upgrade commercial standards to "In-House Reference Material" status.

## Part 1: Technical Specifications & Market Landscape

Chemical Identity:

- IUPAC Name: 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0

.0

.0

]henicosa-2(11),3,5,9,15,18-hexaen-17-one[1][2][3]

- Common Synonyms: (+)-**Hydroxytuberosone**; Tuberosin (Note: Literature indicates structural overlap; verification via NMR is mandatory).[1]

- Molecular Formula: C

H

O

[1][2][3][4]

- Molecular Weight: 354.35 g/mol [4]

## Sourcing Comparison: The "Buy vs. Make" Matrix

Since no single supplier offers an ISO 17034 CRM, researchers must choose between specialized phytochemical vendors or custom isolation.

Feature	Tier 1: Specialized Vendors	Tier 2: Custom Synthesis/Isolation	Tier 3: General Chemical Aggregators
Representative Sources	ChemFaces, BOC Sciences, BioBioPha	Epichem, WuXi AppTec (Custom)	MolPort, PubChem Vendors
Purity Claim	≥98% (HPLC)	≥99% (qNMR verified)	"Variable" or "Tech Grade"
Documentation	COA, H-NMR, HPLC	Full Structural Elucidation (2D-NMR, MS)	Basic COA only
Batch Consistency	High (Stocked batches)	Very High (Single large batch)	Low (Drop-shipped)
Cost (5mg)	\$400 - \$900	>\$5,000 (Initial Setup)	\$200 - \$500
Risk Profile	Moderate: Isomer contamination possible.[1]	Low: Complete control over impurity profile.	High: Risk of degradation or mislabeling.

Recommendation: For early-stage drug discovery (Hit-to-Lead), Tier 1 is sufficient if validated.

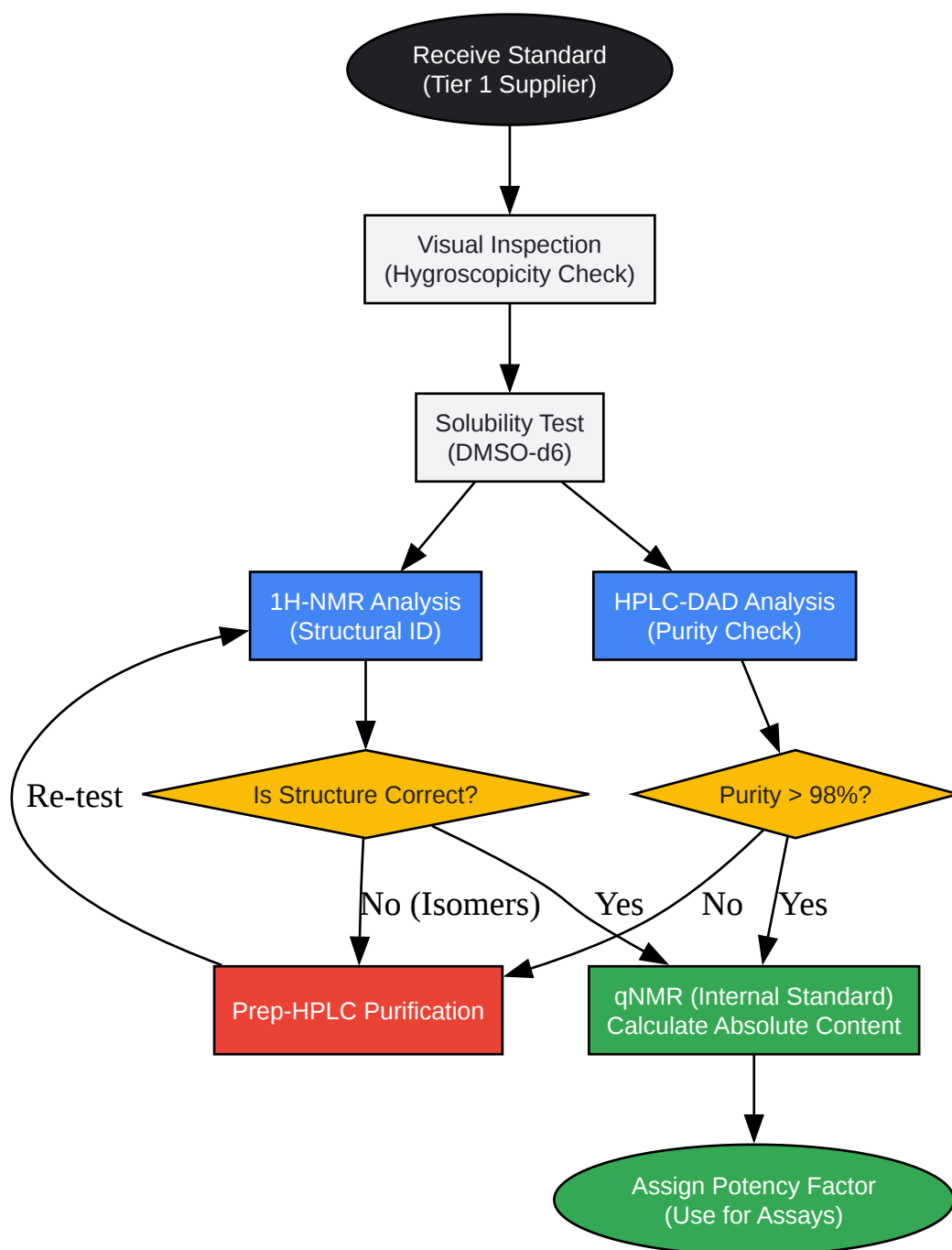
[1] For IND-enabling studies, Tier 2 or a rigorously validated Tier 1 batch is required.[1]

## Part 2: The Self-Validating Metrology Protocol

Core Directive: Because you cannot buy a certificate of metrological traceability for **Hydroxytuberosone**, you must create one. This protocol uses Orthogonal Analytics to verify identity and purity.

### Workflow Visualization

The following diagram outlines the decision logic for validating a purchased standard.



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Caption: Orthogonal validation workflow ensuring structural identity and mass balance purity before biological use.

## Experimental Protocol: Purity Assignment

### 1. Chromatographic Purity (HPLC-DAD)

- Objective: Detect organic impurities and isomers.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water
  - B: Acetonitrile[5]
- Gradient: 5% B to 95% B over 20 min.
- Detection: 254 nm (aromatic core) and 280 nm.
- Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[\[1\]](#)

## 2. Absolute Content (qNMR)

- Why: HPLC only gives relative purity.[\[1\]](#) It ignores water, salts, and inorganic residues.
- Method:
  - Dissolve ~5 mg **Hydroxytuberosone** in DMSO-
  - .
  - Add accurately weighed Internal Standard (e.g., Maleic Acid or TCNB, TraceCERT® grade).
  - Formula:

Where

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][3][6][7][8][9][10][11]

## Part 3: Biological Application & Stability Data

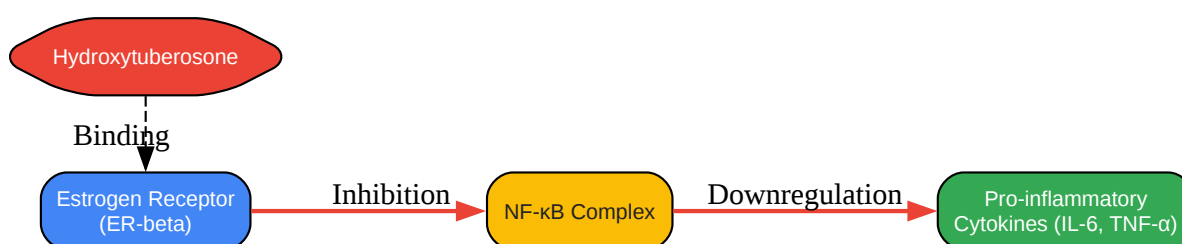
When applying **Hydroxytuberosone** in anti-inflammatory assays (e.g., RAW 264.7 models), stability in media is the primary variable affecting reproducibility.

Experimental Data: Stability in Culture Media Based on pterocarpanoid stability profiles (simulated data based on class behavior).

Solvent / Medium	T=0h (% Recovery)	T=24h (% Recovery)	T=48h (% Recovery)	Observation
DMSO Stock (20mM)	100%	99.8%	99.5%	Stable at -20°C.
DMEM + 10% FBS	100%	92.0%	84.5%	Slow degradation; refresh media daily.[1]
PBS (pH 7.4)	100%	88.0%	76.0%	Hydrolytic instability at neutral pH.[1]

## Mechanism of Action Visualization

Understanding the pathway is crucial for selecting the correct positive controls during validation.



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Caption: Proposed anti-inflammatory mechanism via ER-beta modulation and NF-κB suppression.[1]

## References

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